2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes fluorinated benzamide, nitrobenzyl, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to form the thioether linkage.
Amide Bond Formation: The final step involves coupling the thioether intermediate with 2,6-difluorobenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction of Nitro Group: 2,6-difluoro-N-((5-((4-aminobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide.
Substitution of Fluorine Atoms: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It can be used in studies to understand its interactions with biological targets, which may lead to the development of new pharmaceuticals.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its fluorinated benzamide moiety is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2,6-difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. The nitrobenzyl group may interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The fluorinated benzamide moiety enhances the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the oxadiazole and nitrobenzyl groups, making it less complex and potentially less bioactive.
4-Nitrobenzyl Thioethers: These compounds share the thioether linkage but lack the fluorinated benzamide and oxadiazole moieties.
1,3,4-Oxadiazole Derivatives: These compounds have the oxadiazole ring but may not have the same substituents, affecting their chemical properties and applications.
Uniqueness
2,6-Difluoro-N-((5-((4-nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is unique due to its combination of fluorinated benzamide, nitrobenzyl, and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-difluoro-N-[[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O4S/c18-12-2-1-3-13(19)15(12)16(24)20-8-14-21-22-17(27-14)28-9-10-4-6-11(7-5-10)23(25)26/h1-7H,8-9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPDBIMGBUAUOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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